2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid
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Overview
Description
2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid is a chemical compound with the molecular formula C11H11ClN4O2 and a molecular weight of 266.69 g/mol . This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a chlorophenyl group attached to the tetrazole ring. The compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid typically involves the reaction of 4-chlorobenzyl cyanide with sodium azide in the presence of a suitable solvent to form the tetrazole ring. The resulting intermediate is then subjected to further reactions to introduce the butanoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring and chlorophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. The chlorophenyl group may also contribute to the compound’s biological effects by interacting with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives and chlorophenyl-containing molecules. Examples include:
- 2-[5-(4-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid
- 2-[5-(4-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid
- 2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid .
Uniqueness
The uniqueness of 2-[5-(4-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]butanoic acid lies in its specific combination of a tetrazole ring and a chlorophenyl group, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-9(11(17)18)16-14-10(13-15-16)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNRSUKGPPULMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1N=C(N=N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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